Home > Products > Screening Compounds P48011 > 6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone
6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone - 73963-46-9

6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone

Catalog Number: EVT-3289287
CAS Number: 73963-46-9
Molecular Formula: C19H23N5O2
Molecular Weight: 353.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-[3-(1-Cyclohexyltetrazol-5-yl)propoxy]carbostyril is a carbostyril derivative investigated for its potential in treating Alzheimer's disease. [] Carbostyrils are a class of organic compounds with a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and they are known to exhibit a range of biological activities.

7-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)chromen-4-one (abaperidone)

Compound Description: Abaperidone is a compound that has been investigated for its potential as an atypical antipsychotic. It exhibits affinity for both dopamine D2 and serotonin 5-HT2 receptors, a characteristic associated with atypical antipsychotics. Preclinical studies suggest that abaperidone may have a lower risk of extrapyramidal side effects compared to typical antipsychotics.

6-(4-(Piperidin-1-yl)butoxy)-4H-chromen-4-one

Compound Description: This compound demonstrates multi-target activity, exhibiting potent dual-target activities against acetylcholinesterase and monoamine oxidase B. It also displays affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors. These characteristics make it a potential therapeutic candidate for disorders such as Alzheimer's disease and neuropathic pain.

Source and Classification

The compound is structurally related to cilostazol, which is known for inhibiting phosphodiesterase III, leading to increased cyclic adenosine monophosphate levels in platelets and vascular tissue. This mechanism results in vasodilation and inhibition of platelet aggregation, making it valuable in treating conditions like intermittent claudication and peripheral artery disease . The systematic name reflects its complex structure, which includes a quinolinone core substituted with a propoxy group linked to a cyclohexyl-1H-tetrazole.

Synthesis Analysis

The synthesis of 6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone typically involves several key steps:

Molecular Structure Analysis

The molecular formula for 6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone is C19H23N5O2C_{19}H_{23}N_{5}O_{2}, with a molecular weight of approximately 353.42 g/mol. The structure features:

  • Quinolinone Core: A bicyclic structure that provides the foundation for biological activity.
  • Cyclohexyl Group: Enhances lipophilicity, potentially improving membrane permeability.
  • Tetrazole Moiety: Known for its pharmacological properties, contributing to the compound's biological activity.

The absence of defined stereocenters indicates that the compound is achiral, simplifying its synthesis and characterization .

Chemical Reactions Analysis

Chemical reactions involving this compound primarily focus on its role as an intermediate in synthesizing various derivatives or related compounds. Key reactions include:

  • Nucleophilic Substitution: The reaction between the quinolinone derivative and nucleophiles (like amines or thiols) can yield various functionalized products.
  • Deprotection Reactions: If protective groups are used during synthesis, subsequent deprotection steps are necessary to yield the final active pharmaceutical ingredient.

These reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure completion and purity .

Mechanism of Action

The mechanism of action for 6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone is closely related to its parent compound, cilostazol:

  • Phosphodiesterase Inhibition: By inhibiting phosphodiesterase III, the compound increases intracellular levels of cyclic adenosine monophosphate, leading to smooth muscle relaxation and inhibition of platelet aggregation.
  • Vasodilation: This action results in vasodilation, improving blood flow and reducing symptoms associated with peripheral vascular diseases .
Physical and Chemical Properties Analysis

The physical properties of 6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: Specific melting point data may vary depending on purity but generally falls within a defined range for similar compounds.

Chemical properties include stability under standard laboratory conditions but may require specific storage conditions (e.g., cool, dry place) to maintain integrity over time .

Applications

6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone has several important applications:

  1. Pharmaceutical Development: As an active pharmaceutical ingredient or intermediate in drug formulations aimed at treating cardiovascular diseases.
  2. Research Tool: Utilized in pharmacological studies to understand mechanisms related to phosphodiesterase inhibition and vascular function.
  3. Potential Therapeutic Uses: Investigated for potential applications beyond cardiovascular health, including possible anti-inflammatory effects due to its structural properties .

This compound exemplifies the intersection of synthetic chemistry and pharmacology, highlighting its importance in drug development and therapeutic applications.

Introduction and Contextual Background

Historical Discovery and Nomenclature Evolution

The compound 6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-2(1H)-quinolinone (CAS: 73963-46-9) emerged in the late 20th century through targeted pharmacological research by Otsuka Pharmaceutical Co., Ltd. Designated initially as OPC-3930, it was identified as a primary metabolite of the antiplatelet drug cilostazol during preclinical development. The nomenclature reflects a systematic integration of structural features: "6-(3-propoxy)" denotes the quinolinone linker, "1-cyclohexyl-1H-tetrazol-5-yl" specifies the tetrazole substituent, and "2(1H)-quinolinone" defines the core carbostyril scaffold [2] [3]. Synonymous designations reveal its functional roles:

  • Cilostazol Metabolite OPC-3930: Highlights its biotransformation origin [3].
  • Cilostazol Impurity 11: Indcomes its significance in pharmaceutical quality control [2].The evolution from a code name (OPC-3930) to systematic and trivial names underscores its transition from a metabolic byproduct to a structurally characterized entity [9].

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS Registry Number73963-46-9 [2] [3]
Molecular FormulaC₁₉H₂₃N₅O₂ [2] [3]
Molecular Weight353.42 g/mol [3]
Melting Point211–212°C (in chloroform) [2]

Position within Carbostyril-Based Pharmacophores

OPC-3930 belongs to the carbostyril (2-quinolinone) family, characterized by a bicyclic structure featuring a benzopyridinone core. This scaffold is pharmacologically privileged due to its dual capabilities:

  • Hydrogen-bond acceptor sites (carbonyl oxygen, nitrogen) enabling target binding [8].
  • Planar aromatic ring facilitating π-π stacking with biological receptors [10].Unlike its parent drug cilostazol (which contains two tetrazole units), OPC-3930 incorporates a single tetrazole moiety linked via a propoxy chain at C6 of the quinolinone ring. This modification positions it as a "monofunctionalized" carbostyril derivative, distinct from cilostazol’s "bifunctionalized" architecture [6] [7]. The C6 substitution is critical for bioactivity, as evidenced by comparisons with simpler analogs like 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (Cilostazol Related Compound A), which lacks the tetrazole chain and exhibits reduced pharmacological activity [10].

Table 2: Structural and Functional Comparison of Key Carbostyril Derivatives

CompoundCore StructureKey ModificationsBiological Role
6-Hydroxy-2(1H)-quinolinoneBasic carbostyrilUnsubstituted -OH at C6Synthetic precursor [10]
Cilostazol3,4-Dihydroquinolin-2-oneTetrazole units at C6 and N1Parent PDE3 inhibitor [6] [8]
OPC-39302(1H)-QuinolinoneSingle tetrazole-propoxy at C6Active metabolite [2] [3]

Therapeutic Rationale for Structural Hybridization (Tetrazole-Quinolinone)

The molecular hybridization of tetrazole and quinolinone in OPC-3930 leverages synergistic pharmacological mechanisms:

  • Tetrazole as a carboxylic acid bioisostere: The 1-cyclohexyl-tetrazole moiety mimics carboxylate groups, enhancing membrane permeability while resisting metabolic degradation. Cyclohexyl optimizes hydrophobic binding to enzymatic pockets [2] [9].
  • Quinolinone’s role in PDE3 inhibition: The carbostyril core enables reversible binding to phosphodiesterase type 3 (PDE3), elevating intracellular cAMP. Unlike cilostazol, however, OPC-3930’s monofunctional design shifts its activity toward mitochondrial K+ channel activation [8].Research confirms that the propoxy linker between these units balances conformational flexibility and steric bulk, enabling optimal engagement with cardioprotective targets. Crucially, OPC-3930 activates mitochondrial Ca²⁺-activated K⁺ (mitoKCa) channels at 10 μM, reducing myocardial infarct size by 50% in rabbit models—an effect absent in non-hybrid PDE3 inhibitors like milrinone [8]. This illustrates how structural hybridization unlocks unique bioactivity beyond classical PDE3 inhibition.

Table 3: Functional Contributions of Hybrid Pharmacophore Components

Structural ElementChemical RoleTherapeutic Impact
1-Cyclohexyl-1H-tetrazol-5-ylMetabolic stability enhancementProlonged half-life vs. carboxylate analogs
Propoxy linkerSpatial orientation controlOptimal tetrazole positioning for mitoKCa binding
2(1H)-QuinolinonePDE3/cAMP modulation scaffoldBaseline cardioprotective signaling

Properties

CAS Number

73963-46-9

Product Name

6-[3-(1-Cyclohexyl-1H-tetrazol-5-YL) propoxy]-2(1H)-quinolinone

IUPAC Name

6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-1H-quinolin-2-one

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C19H23N5O2/c25-19-11-8-14-13-16(9-10-17(14)20-19)26-12-4-7-18-21-22-23-24(18)15-5-2-1-3-6-15/h8-11,13,15H,1-7,12H2,(H,20,25)

InChI Key

AMUDPKZARIEIJI-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C(=NN=N2)CCCOC3=CC4=C(C=C3)NC(=O)C=C4

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCOC3=CC4=C(C=C3)NC(=O)C=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.